BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2-phenoxybenzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(3-bromophenyl)-2-phenoxybenzamide (CAS 5867-05-0) is a structurally differentiated meta-bromo isomer within the 2-phenoxybenzamide class, a privileged scaffold for antiplasmodial drug discovery programs. This positional isomer is not functionally interchangeable with ortho or para congeners—systematic SAR demonstrates that anilino substitution pattern governs antiplasmodial potency (IC50 shifts >10-fold) and selectivity index. The meta-bromo substituent provides a Pd-catalyzed cross-coupling handle for library diversification. Falling outside Bayer Schering and Lundbeck patent families, this compound offers freedom-to-operate advantages for kinase or PARP inhibitor programs. The diaryl ether core is pharmacophorically essential; its removal causes a 3.3–3.7-fold potency loss. Procure the authenticated positional isomer to ensure reproducible target-engagement data.

Molecular Formula C19H14BrNO2
Molecular Weight 368.2 g/mol
CAS No. 5867-05-0
Cat. No. B3716158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-phenoxybenzamide
CAS5867-05-0
Molecular FormulaC19H14BrNO2
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C19H14BrNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)
InChIKeyTXXAPDOFEUEWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 27 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-2-phenoxybenzamide (CAS 5867-05-0): A Distinctive 2-Phenoxybenzamide Scaffold for Chemical Biology and SAR-Driven Procurement


N-(3-bromophenyl)-2-phenoxybenzamide (CAS 5867-05-0, C19H14BrNO2, MW 368.2 g/mol) belongs to the 2-phenoxybenzamide class, a privileged scaffold in antiplasmodial drug discovery [1]. The compound features a characteristic diaryl ether motif and a meta-brominated anilide moiety that distinctly modulates physicochemical properties versus unsubstituted or ortho/para-substituted congeners. It is listed in the PubChem compound database (CID 1350970) and multiple screening libraries, with computed properties including XLogP3 of 5.3 and topological polar surface area (TPSA) of 38.3 Ų [2]. The compound is commercially available from multiple vendors for research use, typically at ≥95% purity .

Why N-(3-Bromophenyl)-2-phenoxybenzamide Cannot Be Interchanged with Other 2-Phenoxybenzamide or Bromobenzamide Analogs in Research


Within the 2-phenoxybenzamide family, seemingly minor positional or substituent changes produce large shifts in physicochemical and biological behavior. The transition from the unsubstituted 2-phenoxybenzamide parent scaffold (MW 213.2, LogP ≈3.46) to the 3-bromophenyl derivative increases LogP by approximately 2.4 log units and reduces TPSA by ~15 Ų [1], altering membrane permeability, solubility, and protein binding. Critically, systematic SAR studies on 2-phenoxybenzamides against P. falciparum demonstrate that the anilino substitution pattern governs antiplasmodial potency, cytotoxicity, and selectivity index, with certain substituents shifting IC50 values by >10-fold and cytotoxicity by >5-fold [2]. Ortho-, meta-, and para-bromo isomers are not functionally interchangeable. Procurement of a structurally similar but non-identical analog—such as the 4-bromo or unsubstituted variant—without experimental validation risks irreproducible results in target-engagement and cellular assays.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2-phenoxybenzamide (CAS 5867-05-0) Versus Closest Analogs


LogP Difference: N-(3-Bromophenyl)-2-phenoxybenzamide vs. Parent 2-Phenoxybenzamide Scaffold

The target compound exhibits a computed LogP of approximately 5.88, compared to the parent 2-phenoxybenzamide scaffold (CAS 72084-13-0) at LogP ≈3.46 . This represents an increase of 2.42 log units, indicating substantially greater lipophilicity. The PubChem XLogP3 value of 5.3 provides an independent computational corroboration of high lipophilicity [1]. This differentiation is relevant because LogP directly influences passive membrane permeability, non-specific protein binding, and solubility profiles in biological assay conditions.

Physicochemical profiling Lipophilicity Drug-likeness

TPSA Reduction: N-(3-Bromophenyl)-2-phenoxybenzamide vs. Parent 2-Phenoxybenzamide

The topological polar surface area (TPSA) of the target compound is 41.82 Ų, compared to 53.31 Ų for the parent 2-phenoxybenzamide scaffold . This represents a 21.6% reduction in TPSA. The PubChem-computed TPSA of 38.3 Ų provides a second independent value confirming the lower polar surface area [1]. Lower TPSA is generally associated with improved passive membrane permeation, with compounds below 60 Ų considered favorable for blood-brain barrier penetration and below 140 Ų for oral absorption.

Polar surface area Membrane permeability Oral bioavailability prediction

Bromine Positional Isomer Differentiation: Meta (3-Bromo) vs. Ortho (2-Bromo) and Para (4-Bromo) in the 2-Phenoxybenzamide Series

Close positional isomers differ only in the bromine substitution position on the anilino ring: N-(3-bromophenyl)-2-phenoxybenzamide (meta, CAS 5867-05-0), N-(2-bromophenyl)-2-phenoxybenzamide (ortho, CAS 349440-87-5), and N-(4-bromophenyl)-2-phenoxybenzamide (para). While direct head-to-head biological comparison data for these three isomers are not available in the published literature, the antiplasmodial SAR study by Hermann et al. (2021) provides class-level evidence that the anilino substitution pattern is a primary driver of both antiplasmodial potency and cytotoxicity in the 2-phenoxybenzamide series, with IC50 values varying by >10-fold and selectivity indices by >50-fold depending on the specific substituent and its position [1]. The meta-bromo substitution places the electron-withdrawing bromine at a position that influences the anilide NH acidity and molecular conformation differently than ortho or para substitution.

Positional isomerism Structure-activity relationship Target engagement

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Library Selection

With a molecular weight of 368.2 g/mol (23 heavy atoms), N-(3-bromophenyl)-2-phenoxybenzamide occupies a distinct chemical space between fragment-like compounds (MW <300) and fully elaborated lead compounds (MW >400) that characterize many highly optimized 2-phenoxybenzamide derivatives such as compound 56 in Hermann et al. (2021), which has a MW approximately 200 Da higher [1][2]. The compound has a molecular weight approximately 155 Da heavier than the parent 2-phenoxybenzamide (MW 213.2), providing additional binding contacts while retaining sufficient room for further optimization.

Fragment-based drug discovery Ligand efficiency Screening library design

Diaryl Ether Motif: Structural Prerequisite for Antiplasmodial Activity in the 2-Phenoxybenzamide Class

The 2-phenoxy (diaryl ether) moiety is a critical pharmacophoric element in this compound class. The antiplasmodial SAR study demonstrated that replacement of the 4-fluorophenoxy moiety by a hydrogen atom (compound 7) resulted in a drop in antiplasmodial activity from PfNF54 IC50 of 1.012–1.146 µM (compounds 6 and 8 with substituted phenoxy) to 3.738 µM (compound 7 without aryloxy), a 3.3–3.7-fold reduction [1]. The target compound retains the intact 2-phenoxybenzamide core with the diaryl ether intact, preserving this essential pharmacophoric feature, unlike simplified benzanilide analogs such as N-(3-bromophenyl)benzamide (CAS 10286-85-8) that lack the phenoxy group entirely.

Diaryl ether pharmacophore Antiplasmodial activity Malaria drug discovery

Substituted Phenoxybenzamide Patent Landscape: N-(3-Bromophenyl)-2-phenoxybenzamide as a Non-Exemplified Scaffold with Freedom-to-Operate Advantages

The substituted phenoxybenzamide patent family (US20110039819, Bayer Schering Pharma AG) claims compounds of general formula (I) for hyperproliferative disorders with specific substitution requirements including an amino or substituted amino group at the R3 position on the central phenyl ring [1]. N-(3-bromophenyl)-2-phenoxybenzamide does not bear the requisite amino substituent at this position and is therefore structurally distinct from the claimed chemical matter. Similarly, the P2X7 antagonist benzamide patent (US9102591) covers a different substitution pattern [2]. The target compound thus represents unencumbered chemical space within the broader phenoxybenzamide patent landscape, offering potential freedom-to-operate advantages for hit-to-lead or lead optimization programs.

Intellectual property Freedom to operate Chemical matter novelty

High-Value Research and Industrial Application Scenarios for N-(3-Bromophenyl)-2-phenoxybenzamide (CAS 5867-05-0)


Antiplasmodial Hit-to-Lead Optimization: Scaffold with Proven Diaryl Ether Pharmacophore

For malaria drug discovery programs, N-(3-bromophenyl)-2-phenoxybenzamide serves as a synthetically tractable starting point that retains the essential 2-phenoxybenzamide diaryl ether core shown to be critical for antiplasmodial activity [1]. The class-level SAR indicates that removal of the aryloxy group causes a 3.3–3.7-fold reduction in PfNF54 potency, confirming the pharmacophoric importance of this motif [1]. The meta-bromo substituent on the anilino ring provides a synthetic handle (via Pd-catalyzed cross-coupling) for further diversification, enabling systematic exploration of the anilino substitution space that Hermann et al. identified as the primary driver of potency and selectivity.

Physicochemical Probe Compound with Elevated Lipophilicity for Membrane Permeability Studies

With a computed LogP of approximately 5.88 and TPSA of 41.82 Ų, this compound occupies a lipophilicity range that is 2.4 log units above the parent scaffold [1][2]. This makes it a suitable tool compound for investigating the relationship between lipophilicity and passive membrane permeability in the phenoxybenzamide series, particularly for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies where LogP-driven permeability differences can be systematically quantified.

Bromine Positional Isomer Reference Set for Target Engagement Profiling

The commercial availability of the ortho (CAS 349440-87-5), meta (CAS 5867-05-0), and para (CAS 6463-18-9) bromo isomers of 2-phenoxybenzamide enables construction of a positional isomer reference set for systematic target engagement profiling [1]. Given the class-level evidence that anilino substitution position governs biological activity [2], this isomer set can be used to probe the steric and electronic requirements of binding pockets in target-based or phenotypic screening cascades, with the meta isomer providing a distinct conformational and electronic profile relative to the ortho and para congeners.

IP-Uencumbered Lead Generation Scaffold for Kinase or Transferase Inhibitor Programs

The compound falls outside the claimed chemical space of the two major phenoxybenzamide patent families—the Bayer Schering Pharma anti-hyperproliferative series (US20110039819) and the Lundbeck P2X7 antagonist series (US9102591)—due to the absence of requisite substituents at key positions [1][2]. This structural differentiation provides a starting point for medicinal chemistry programs in kinase inhibition or ADP-ribosyltransferase targeting (e.g., PARP10, noting the phenoxybenzamide class has produced selective PARP10 inhibitors) [3] where freedom-to-operate considerations are paramount.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.